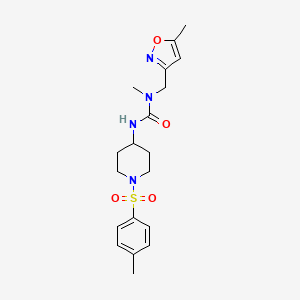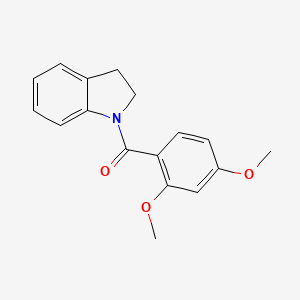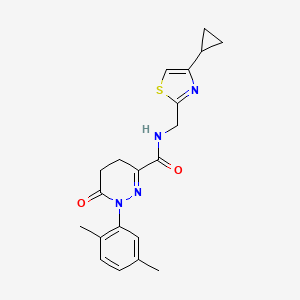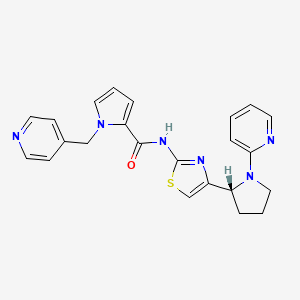![molecular formula C16H20N2O3S2 B7441313 (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone](/img/structure/B7441313.png)
(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone is a complex organic compound that features a morpholine moiety and a thieno[3,2-b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of thieno[3,2-b]thiophene with morpholine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the complex synthesis steps.
Chemical Reactions Analysis
Types of Reactions
(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thieno[3,2-b]thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone: Unique due to its dual morpholine and thieno[3,2-b]thiophene structure.
Thieno[3,2-b]thiophene derivatives: Similar in structure but may lack the morpholine moiety.
Morpholine derivatives: Similar in structure but may lack the thieno[3,2-b]thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which can impart distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)morpholin-4-yl]-thieno[3,2-b]thiophen-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-16(15-9-14-13(23-15)1-8-22-14)18-4-7-21-12(11-18)10-17-2-5-20-6-3-17/h1,8-9,12H,2-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEAOBNKJSVRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(CCO2)C(=O)C3=CC4=C(S3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)
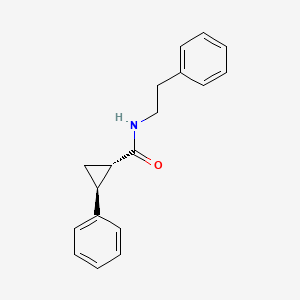
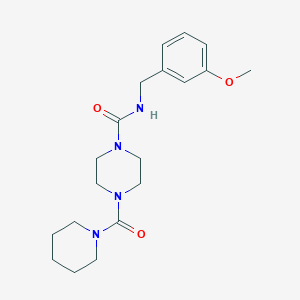
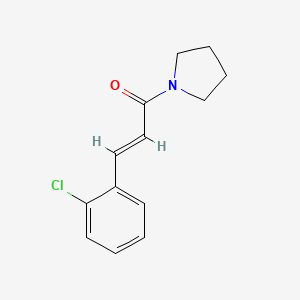
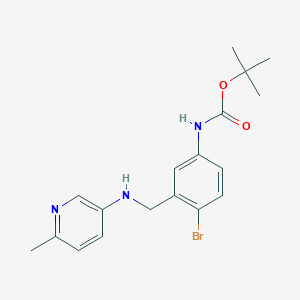
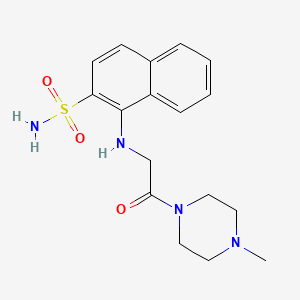
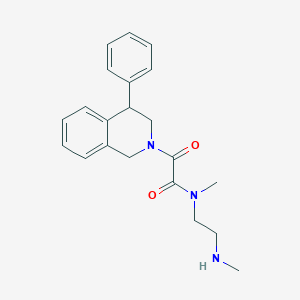
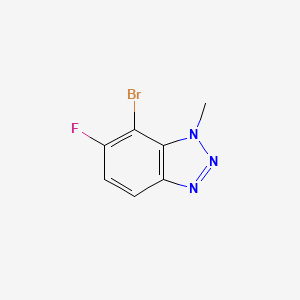
![(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5'-bromospiro[cyclobutane-1,3'-indolin]-1'-yl)methanone](/img/structure/B7441280.png)
